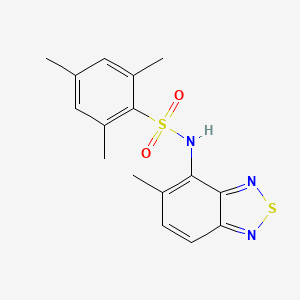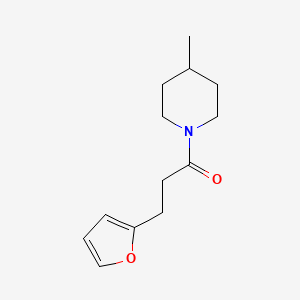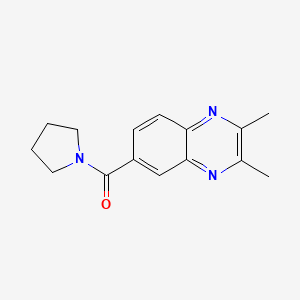
(2,3-Dimethylquinoxalin-6-yl)-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dimethylquinoxalin-6-yl)-pyrrolidin-1-ylmethanone is a heterocyclic compound that features a quinoxaline core substituted with dimethyl groups at positions 2 and 3, and a pyrrolidinylmethanone moiety at position 6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylquinoxalin-6-yl)-pyrrolidin-1-ylmethanone typically involves the condensation of o-phenylenediamine with diketones or diethyl oxalate to form the quinoxaline core .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-Dimethylquinoxalin-6-yl)-pyrrolidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The quinoxaline core can be oxidized under specific conditions to form quinoxaline-2,3-dioxides.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinylmethanone moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoxaline core, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline-2,3-dioxides, while substitution reactions can introduce various functional groups at the quinoxaline core .
Applications De Recherche Scientifique
(2,3-Dimethylquinoxalin-6-yl)-pyrrolidin-1-ylmethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Quinoxaline derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Industry: It can be used in the development of dyes, pigments, and materials for optoelectronic devices.
Mécanisme D'action
The mechanism of action of (2,3-Dimethylquinoxalin-6-yl)-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives have been shown to inhibit kinase activity by binding to the ATP-binding site of kinases, thereby preventing phosphorylation and subsequent signal transduction . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Olaquindox: An antibiotic with a quinoxaline core used in veterinary medicine.
Echinomycin: A quinoxaline antibiotic with antitumor activity.
Atinoleutin: Another quinoxaline derivative with potential anticancer properties.
Uniqueness
(2,3-Dimethylquinoxalin-6-yl)-pyrrolidin-1-ylmethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidinylmethanone moiety enhances its potential as a kinase inhibitor and broadens its applicability in medicinal chemistry .
Propriétés
IUPAC Name |
(2,3-dimethylquinoxalin-6-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-11(2)17-14-9-12(5-6-13(14)16-10)15(19)18-7-3-4-8-18/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGFRCCAWQTIJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-5-nitrofuran-2-carboxamide](/img/structure/B7503858.png)
![5-methyl-N-(2-methylpropyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7503863.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-[[4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7503865.png)
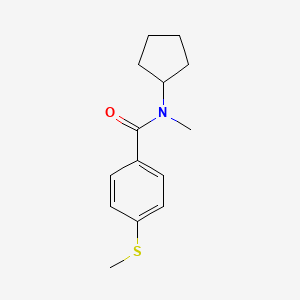
![N-[(3-chlorophenyl)methyl]-2-[[4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7503883.png)
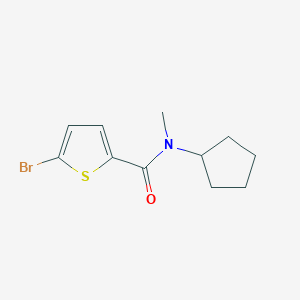
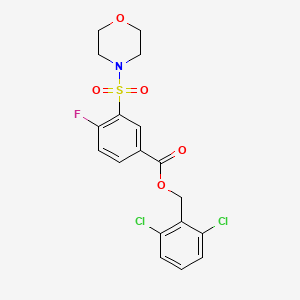
![2-[[4-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-cyclopropylpropanamide](/img/structure/B7503910.png)
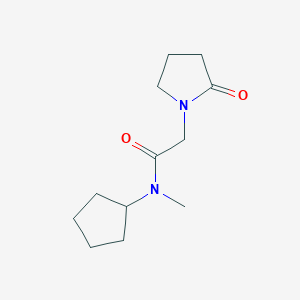
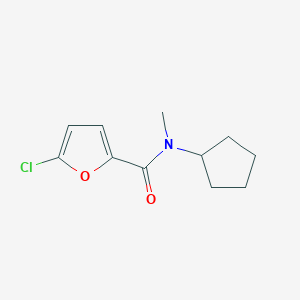
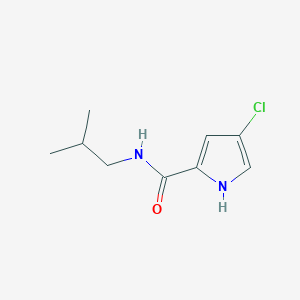
![2-(3-Methyl-2,4-dioxo-7-propan-2-yl-1-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylpropanamide](/img/structure/B7503932.png)
